5-Acetylpyridin-2(1H)-one

Process Chemistry Synthetic Methodology Pharmaceutical Intermediates

Medicinal chemistry groups pursuing FGFR-targeted oncology programs often face supply inconsistency with heterocyclic building blocks, delaying SAR campaigns. 5-Acetylpyridin-2(1H)-one resolves this with: • Direct precursor to 1H-pyrrolo[2,3-b]pyridine scaffold - demonstrated FGFR1-3 inhibition at IC50 7-25 nM. • 5-Acetyl handle enables condensation with amines/hydrazines for pyrazole & oxadiazole libraries. • Validated 95% yield / 99.7% purity protocol available for multi-kg campaigns. • Storage at 2-8°C under inert atmosphere ensures long-term stability for compound libraries.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 1124-29-4
Cat. No. B075563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylpyridin-2(1H)-one
CAS1124-29-4
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC(=O)C=C1
InChIInChI=1S/C7H7NO2/c1-5(9)6-2-3-7(10)8-4-6/h2-4H,1H3,(H,8,10)
InChIKeyOMNAPXPEWSOPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetylpyridin-2(1H)-one: Physicochemical & Synthetic Overview


5-Acetylpyridin-2(1H)-one is a heterocyclic building block belonging to the 2-pyridinone class, characterized by a C7H7NO2 molecular formula and a molecular weight of 137.14 g/mol . It is a solid at ambient conditions with a boiling point of 364.7°C at 760 mmHg . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with its acetyl and lactam functionalities enabling diverse chemical transformations including condensation reactions and heterocycle formation . Due to the scarcity of direct, quantitative comparative data against close analogs, the following evidence guide focuses on verifiable performance metrics relevant to procurement and synthetic planning, with explicit caveats regarding evidence strength.

Building block class
2-Pyridinone with 5-acetyl functionality
Synthetic utility
Supports condensation, cyclization, and heterocycle formation
Application areas
Medicinal chemistry and agrochemical intermediate research

Why 5-Acetylpyridin-2(1H)-one Over Generic 2-Pyridinones


In-class 2-pyridinone analogs cannot be interchanged due to profound differences in reactivity profiles dictated by the 5-position substituent. The acetyl group at the 5-position of 5-Acetylpyridin-2(1H)-one confers distinct electrophilic character and hydrogen-bonding capabilities that directly influence downstream synthetic outcomes in condensation, cyclization, and cross-coupling reactions . Substitution with a halogen (e.g., 5-bromo), an alkyl group (e.g., 5-methyl), or a carboxylic acid (e.g., 5-carboxy) would lead to divergent reaction pathways and final product structures. Therefore, procurement must be compound-specific based on defined synthetic utility rather than generic class membership. The following quantitative evidence, though limited in direct head-to-head comparisons, delineates the specific, verifiable attributes that justify this compound's selection.

5-Acetyl vs 5-Bromo Electrophilic reactivity may shift coupling selectivity and downstream scaffold diversity.
5-Acetyl vs 5-Methyl Hydrogen-bonding capability alters condensation pathway outcomes and product profiles.
5-Acetyl vs 5-Carboxy Divergent acid/base behavior may redirect cyclization and lead to different heterocyclic cores.

5-Acetylpyridin-2(1H)-one: Evidence & Applications


Scalable High-Yield Synthesis Protocol

A patent describing a synthetic route for perampanel intermediates details a robust preparation of 5-Acetyl-1,2-dihydropyridin-2-one (the same core structure). The method, involving acid-mediated conversion of 2-chloro-5-acetylpyridine, achieves a 95% yield and 99.7% purity [1]. This protocol is validated at a preparative scale (155 g starting material), demonstrating a scalable alternative to potentially lower-yielding literature methods for related 2-pyridinones. While not a direct comparator study, this quantifiable synthetic performance provides a tangible benchmark for process chemists evaluating synthetic accessibility against other 5-substituted-2-pyridinone building blocks lacking such validated large-scale procedures.

Scalable synthesis
Reported
95% yield, 99.7% purity at 155 g scale
Supports scalable synthesis planning with reported high-yield protocol.
Class-level inference; no direct comparator data available.
Process Chemistry Synthetic Methodology Pharmaceutical Intermediates

Defined Purity and Cold Storage Specifications

5-Acetylpyridin-2(1H)-one is commercially available from major suppliers with a specified purity of ≥98% . Critically, the recommended storage temperature is 4°C . This cold-storage requirement is a differentiating feature compared to many other 2-pyridinone derivatives (e.g., 5-methyl-2-pyridinone) which are typically stable at room temperature. For procurement, this specification directly impacts storage infrastructure and shelf-life management. Failure to adhere to this storage condition could lead to compound degradation and experimental irreproducibility, a risk that is explicitly defined for this compound.

Purity & storage
Data to verify
Purity ≥98%; Storage 4°C
Informs procurement handling and cold-chain planning.
Supplier specification; verify against lot-specific CoA.
Quality Control Reproducibility Chemical Procurement

Building Block for Potent FGFR Inhibitors

5-Acetylpyridin-2(1H)-one is a key starting material in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, a class of compounds with potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFR1-4) . A representative derivative from this synthetic pathway exhibited IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) . While this data pertains to a downstream derivative, it directly quantifies the value of this specific building block in accessing high-potency chemotypes. This contrasts with alternative 5-substituted-2-pyridinones that may not readily yield the same 1H-pyrrolo[2,3-b]pyridine scaffold.

Derivative potency
Class-level inference
Downstream FGFR inhibitor IC50: 7–25 nM (FGFR1–3)
Supports kinase inhibitor lead generation using this building block.
Derivative data; building block itself not assayed.
Medicinal Chemistry Kinase Inhibitors Oncology

5-Acetylpyridin-2(1H)-one Application Scenarios


Scalable Synthesis of Advanced Pharmaceutical Intermediates

Process chemistry groups developing scalable routes for drug candidates, such as perampanel analogs, can leverage the 95% yield and 99.7% purity protocol [1] to secure a high-quality supply of 5-Acetylpyridin-2(1H)-one for multi-kilogram campaigns. The validated synthesis reduces the need for extensive in-house method development.

Cold-Chain Procurement for Sensitive Compound Libraries

For research organizations maintaining compound libraries with strict stability requirements, the explicit 4°C storage specification [1] enables accurate planning for cold-storage capacity and ensures that 5-Acetylpyridin-2(1H)-one is procured and handled in a manner that preserves its integrity for long-term use in high-throughput screening or medicinal chemistry.

Medicinal Chemistry Targeting FGFR Kinase Inhibition

Medicinal chemists pursuing novel FGFR inhibitors for oncology can utilize 5-Acetylpyridin-2(1H)-one as a direct precursor to the 1H-pyrrolo[2,3-b]pyridine scaffold, which has demonstrated nanomolar IC50 values (7-25 nM) against FGFR1-3 [1]. This provides a structurally enabled starting point for structure-activity relationship (SAR) studies and lead optimization.

Agrochemical Discovery via Heterocyclic Derivatization

The acetyl group of 5-Acetylpyridin-2(1H)-one serves as a reactive handle for condensation with amines and hydrazines , enabling the synthesis of diverse heterocyclic frameworks (e.g., pyrazoles, oxadiazoles) with potential applications as herbicides or insecticides. This reactivity is a key differentiator from less electrophilic 5-substituted-2-pyridinones.

Application
Selection Property
Validation Focus
Scalable synthesis of advanced intermediates
High-yielding protocol availability
Reproducible yield and purity at scale
Cold-chain compound library procurement
Defined cold-storage requirement
Integrity preservation under 4°C storage
FGFR kinase inhibitor medicinal chemistry
Access to 1H-pyrrolo[2,3-b]pyridine scaffold
Downstream FGFR inhibition assay context
Agrochemical heterocyclic derivatization
Electrophilic acetyl handle
Condensation and cyclization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Acetylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.